molecular formula C4H2N4O2 B092003 3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one CAS No. 17376-66-8

3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one

Cat. No.: B092003
CAS No.: 17376-66-8
M. Wt: 138.08 g/mol
InChI Key: GHTJXILEKZCSBB-UHFFFAOYSA-N
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Description

3H-[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-one (CAS: 16206-22-7) is a high-purity chemical compound with a molecular weight of 154.08 g/mol, offered for research applications . This molecule features a fused heterocyclic architecture, combining a [1,2,5]oxadiazole (also known as a furazan) ring with a pyrimidinone core. This structure is of significant interest in medicinal and materials chemistry due to its similarity to privileged scaffolds. The oxadiazole ring is recognized for its thermal stability and is a key building block in the design of energetic materials, as the furazan backbone contributes to a positive enthalpy of formation and high density . Furthermore, the 1,3,4-oxadiazole pharmacophore, a related isomer, is extensively documented in scientific literature for its broad anticancer potential, acting through mechanisms such as the inhibition of enzymes like thymidylate synthase, HDAC, and topoisomerase II . While direct biological data for this specific compound is not widely published, its core structure provides a versatile template for researchers investigating new inhibitors and probing biological pathways in oncology and other disease areas. The compound has a predicted boiling point of 280°C and a flash point of 123.1°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

17376-66-8

Molecular Formula

C4H2N4O2

Molecular Weight

138.08 g/mol

IUPAC Name

6H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C4H2N4O2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9)

InChI Key

GHTJXILEKZCSBB-UHFFFAOYSA-N

SMILES

C1=NC(=O)C2=NONC2=N1

Isomeric SMILES

C1=NC(=O)C2=NONC2=N1

Canonical SMILES

C1=NC2=NON=C2C(=O)N1

Synonyms

[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)

Origin of Product

United States

Preparation Methods

Chlorosulfonation of Pyrazolamide Precursors

The initial step entails chlorosulfonating a pyrazolamide precursor using phosphorus oxychloride (POCl₃). For example, treatment of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with POCl₃ in carbon tetrachloride at 0°C yields a chlorosulfonated intermediate. This reaction typically achieves 70–80% yields under optimized conditions, with excess POCl₃ ensuring complete conversion.

Coupling with Primary Amines

The chlorosulfonated intermediate reacts with primary amines (e.g., 2-aminomethylpyridine or methylpyrrolidine derivatives) in stoichiometric ratios. Sodium hydride or tertiary amines act as acid scavengers, facilitating sulfonamide bond formation. For instance, coupling with 2-(2-aminoethyl)-1-methylpyrrolidine at ≤20°C produces sulfonamide derivatives in 65–75% yields .

Intramolecular Cyclization

The final cyclization step employs bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents (e.g., dimethylformamide or dioxane). Heating the sulfonamide compound at 80–100°C induces ring closure, forming the fused oxadiazolo-pyrimidinone core. This step achieves 85–90% purity after column chromatography.

Table 1: Key Parameters for Multi-Step Synthesis

StepReagents/ConditionsYield (%)Purity (%)
ChlorosulfonationPOCl₃, CCl₄, 0°C → reflux70–8095
Amine CouplingR-NH₂, NaH, 20°C65–7590
CyclizationK₂CO₃, DMF, 80°C80–8585–90

Palladium-Catalyzed Domino Coupling-Cyclization

Recent advances leverage palladium catalysis to streamline synthesis. A domino reaction combining N–H insertion and cyclization constructs the oxadiazolo-pyrimidinone framework in one pot.

Reaction Optimization

Using 5-(2-bromophenyl)-oxadiazolo[3,4-b]pyrazine and aniline derivatives, the optimal conditions include:

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Ligand : Tricyclohexylphosphine (PCy₃, 20 mol%)

  • Base : K₃PO₄ (2.5 equiv)

  • Solvent : Degassed 1,4-dioxane

  • Temperature : Reflux (100–110°C)

Under these conditions, the reaction achieves 45–60% yields , with PCy₃ outperforming other ligands like PPh₃ or Xantphos.

Mechanistic Insights

The domino process begins with oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and N–H insertion. Subsequent cyclization eliminates HBr, forming the fused heterocycle. Density functional theory (DFT) studies suggest that electron-rich amines accelerate the rate-determining C–N bond formation.

Table 2: Ligand Screening for Domino Reaction

LigandPd SourceYield (%)
PCy₃Pd(OAc)₂45
PPh₃Pd(OAc)₂28
XantphosPd(OAc)₂32
BINAPPd₂(dba)₃37

Cyclocondensation of Diamines with Carbonyl Compounds

A classical approach involves cyclocondensing 3,4-diaminofurazan with aryl glyoxals in acidic media. This method constructs both oxadiazole and pyrimidinone rings simultaneously.

Procedure Overview

  • Glyoxal Preparation : 2-Bromoacetophenone reacts with selenium dioxide (SeO₂) in dioxane/water (15:1) to form aryl glyoxals.

  • Cyclocondensation : The glyoxal reacts with 3,4-diaminofurazan in ethanol/acetic acid (1:1) under reflux, yielding the bicyclic intermediate.

  • Oxidation : Air oxidation or treatment with MnO₂ converts the dihydro intermediate to the final 7-one derivative.

This method achieves 50–65% overall yields , with acetic acid catalyzing both imine formation and dehydrogenation.

Table 3: Cyclocondensation Reaction Variables

Carbonyl SourceSolventTime (h)Yield (%)
PhenylglyoxalEtOH/CH₃COOH1265
3-ThienylglyoxalEtOH/CH₃COOH1858
2-FurylglyoxalMeOH/HCl2447

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Multi-Step Synthesis : High purity (>90%) but labor-intensive due to intermediate isolations. Scalability is limited by POCl₃ handling.

  • Domino Reaction : Fewer steps and milder conditions but moderate yields. Ideal for small-scale diversification.

  • Cyclocondensation : Cost-effective for bulk synthesis but requires toxic reagents (SeO₂).

Functional Group Compatibility

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) on aryl rings enhance cyclization rates in palladium-catalyzed methods.

  • Sterically hindered amines (e.g., 2,6-dimethylaniline) reduce yields in domino reactions by impeding Pd coordination .

Chemical Reactions Analysis

Types of Reactions: [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including nitration, reduction, and substitution. For instance, nitration reactions using different concentrations of nitric acid can yield various nitramine-based materials .

Common Reagents and Conditions: Common reagents used in the reactions of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one include nitric acid, phenyl iodoso acetate, and other nitrating agents. Reaction conditions such as temperature, solvent, and concentration of reagents are critical for achieving the desired products.

Major Products: The major products formed from the reactions of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one include nitramine derivatives and fused ring nitrate salts . These products have been characterized using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography.

Scientific Research Applications

[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one has a wide range of scientific research applications. . In biology, it has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Additionally, in the industry, it is used in the development of high-energy materials and explosives due to its favorable detonation properties .

Mechanism of Action

The mechanism of action of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, its nitramine derivatives are known to interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that these compounds may interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one with structurally and functionally related heterocycles, focusing on molecular properties, bioactivity, and synthetic feasibility.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Formula LogP PSA (Ų) Bioactivity Thermostability Synthesis Yield*
This compound Oxadiazolo-pyrimidinone None (parent) C₅H₂N₄O₂ N/A N/A Potential NO donor (inferred) Moderate (inferred) N/A
[1,2,5]oxadiazolo[3,4-d][1,2,3]triazin-7(6H)-one Oxadiazolo-triazinone Aromatic/aliphatic Varies N/A N/A Moderate NO release under physiological conditions High 45–65%
N-[5-(Methylthio)oxadiazolo-pyrimidinyl]formamide Oxadiazolo-pyrimidinone 5-Methylthio, formamide C₆H₅N₅O₂S 1.01 119.1 Unreported Unreported N/A
5-Amino-3H-oxadiazolo-pyrimidin-7-one Oxadiazolo-pyrimidinone 5-Amino C₁₂H₁₄N₄O N/A N/A Unreported Unreported N/A
[1,2,5]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one Thiadiazolo-pyrimidinone None C₅H₂N₄OS N/A N/A Susceptible to enzymatic oxidation Unreported N/A

*Synthesis yields for triazinone analogs under optimized conditions (benzene, 80°C, 2h) .

Key Observations

Structural Modifications and Bioactivity Oxadiazolo-triazinones (e.g., [1,2,5]oxadiazolo[3,4-d][1,2,3]triazin-7(6H)-one): These compounds exhibit moderate NO-donor activity under physiological conditions, making them candidates for vasodilation or antiplatelet therapies . Their thermostability (up to decomposition at 184°C, inferred from analogs ) contrasts with pyrimidinone derivatives, where stability data is lacking. Thiadiazolo-pyrimidinones: Replacing oxygen with sulfur in the heterocycle ([1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one) introduces enzymatic reactivity, such as oxidation by xanthine oxidase, a property absent in oxadiazolo analogs .

Substituent Effects on Physicochemical Properties The N-[5-(methylthio)]formamide derivative (CAS 30720-55-9) has a LogP of 1.01 and PSA of 119.1 Ų, suggesting moderate hydrophobicity and high polarity, favorable for drug-like solubility . 5-Amino-substituted derivatives (CAS 90167-18-3) may enhance hydrogen-bonding capacity, though experimental data on their bioactivity remains unreported .

Synthetic Feasibility Oxadiazolo-triazinones are synthesized via tandem diazotization/cyclization of carboxamide precursors, yielding 45–65% under optimized conditions .

Thermal and Functional Stability Oxadiazolo-triazinones demonstrate high thermostability, qualifying them for materials science applications (e.g., explosives or polymers) . Pyrimidinone analogs are hypothesized to exhibit similar stability due to aromaticity but lack direct evidence.

Biological Activity

3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique fused structure of oxadiazole and pyrimidine rings, which contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C4_4H3_3N5_5O2_2
  • Molecular Weight : 153.10 g/mol
  • CAS Number : 90180-97-5
  • IUPAC Name : 5-amino-6H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of NF-kB Pathway : Compounds derived from this structure have been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune response and inflammation.
  • Neuroprotective Effects : Research indicates that this compound can reduce endoplasmic reticulum stress and prevent apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines through various mechanisms, including activation of caspases and modulation of cell cycle progression.

Anticancer Properties

Several studies have explored the anticancer potential of this compound and its derivatives:

  • Case Study: Human Leukemia Cell Lines
    • A derivative demonstrated significant cytotoxicity against human leukemia cell lines (U-937, NB4), achieving over 80% apoptotic death at concentrations as low as 25 µM.
    • The mechanism involved inhibition of Sirtuin 2 (Sirt2), contributing to apoptosis via caspase activation .
  • Table 1: Anticancer Activity Against Various Cell Lines
CompoundCell LineIC50 (µM)Mechanism
Derivative AMDA-MB-23110Caspase activation
Derivative BK56225Sirt2 inhibition
Derivative CHL-6015NF-kB pathway inhibition

Neuroprotective Effects

Research has highlighted the neuroprotective effects of the compound:

  • In vitro studies showed that treatment with this compound reduced neuronal cell death induced by oxidative stress.
  • The compound's ability to modulate apoptotic pathways suggests potential therapeutic applications in conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Synthetic Routes and Derivatives

The synthesis of this compound typically involves nitration and cyclization processes. Variations in synthetic methods can yield different derivatives with enhanced biological activity. For instance:

  • Nitration with nitric acid leads to various nitramine derivatives.
  • Substitution reactions at the amino group can produce compounds with improved pharmacological profiles.

Q & A

Q. What are the established synthetic routes for 3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one?

The synthesis typically involves cyclization of amidine precursors. For example, reacting amidine hydrochlorides with triethylamine in tetrahydrofuran (THF) at room temperature for 48 hours forms the oxadiazolo-pyrimidine core . Subsequent treatment with phosphoryl chloride (POCl₃) and dimethylaniline at 105–110°C for 3 hours facilitates chlorination, followed by substitution with amines in dioxane under reflux . Key intermediates are purified via recrystallization or chromatography .

Q. Which analytical methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR spectroscopy : To confirm proton and carbon environments, especially distinguishing between tautomeric forms .
  • Mass spectrometry (LC-MS) : For molecular weight validation and fragmentation pattern analysis .
  • Elemental analysis : To verify purity and stoichiometry .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing oxadiazole vs. triazole fusion) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives?

Yield optimization strategies include:

  • Catalyst screening : Use of Grignard reagents or transition-metal catalysts for regioselective substitutions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 6–10 hours in dioxane) balance reaction rate and side-product formation .
  • Purification : Gradient chromatography or recrystallization from ethanol/water mixtures enhances purity .

Q. How should conflicting spectral data during structural elucidation be resolved?

Contradictions (e.g., ambiguous NOE signals or unexpected LC-MS fragments) require:

  • Multi-technique validation : Cross-reference NMR with X-ray crystallography (e.g., single-crystal analysis resolves tautomerism) .
  • Isotopic labeling : Track substituent positions via deuterated analogs .
  • Computational modeling : DFT calculations predict NMR shifts and compare with experimental data .

Q. What strategies enable functionalization of the core structure for biological activity studies?

Functionalization approaches include:

  • Electrophilic substitution : Introduce halogen or nitro groups at the 5- or 7-positions using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
  • Nucleophilic displacement : Replace chloride with amines, alkoxides, or thiols under basic conditions .
  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl/heteroaryl group introduction .

Key Considerations for Experimental Design

  • Regioselectivity : The oxadiazole-pyrimidine fusion pattern influences reactivity; computational modeling (e.g., Fukui indices) predicts electrophilic sites .
  • Stability : The compound is hygroscopic; store under inert atmosphere with molecular sieves .
  • Biological assays : Prioritize derivatives with electron-withdrawing groups (e.g., nitro, chloro) for enhanced bioactivity .

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